(2-Aminomethyl-benzyl)-diethyl-amine chemical properties
(2-Aminomethyl-benzyl)-diethyl-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of N-[2-(Aminomethyl)benzyl]-N,N-diethylamine
Abstract
N-[2-(Aminomethyl)benzyl]-N,N-diethylamine (CAS No. 84227-68-9) is a unique bifunctional organic compound featuring both a primary and a tertiary amine linked by an ortho-substituted benzyl scaffold.[1] This distinct architecture imparts a specific set of chemical properties, including notable basicity, potential for bidentate chelation, and reactivity profiles characteristic of its constituent functional groups.[1] Its structural similarity to various neurotransmitters suggests potential applications in medicinal chemistry, while its role as a versatile building block is of significant interest in organic synthesis.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, a predictive analysis of its spectroscopic characteristics, a plausible synthetic route, and essential safety and handling protocols tailored for researchers, scientists, and drug development professionals.
Introduction
Overview of Polysubstituted Benzylamines in Research
Benzylamines are a cornerstone class of intermediates in the chemical and pharmaceutical industries.[3] Their derivatives are integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The introduction of multiple amine functionalities onto a single benzyl core, particularly with defined regiochemistry, creates compounds with advanced capabilities. These molecules can serve as complex scaffolds for drug design, act as multidentate ligands in catalysis and coordination chemistry, or function as specialized monomers in polymer science.
N-[2-(Aminomethyl)benzyl]-N,N-diethylamine: A Bifunctional Synthetic Intermediate
N-[2-(Aminomethyl)benzyl]-N,N-diethylamine, hereafter referred to as the "title compound," is distinguished by the ortho-positioning of an aminomethyl (-CH₂NH₂) group and a diethylaminomethyl (-CH₂N(CH₂CH₃)₂) group. This arrangement allows for unique intramolecular interactions and provides two distinct sites for chemical modification. The primary amine offers a nucleophilic center for reactions such as acylation, alkylation, and imine formation, while the tertiary amine provides a basic site and can participate in coordination chemistry. This guide aims to elucidate the core chemical properties of this compound to facilitate its effective use in research and development settings.
Physicochemical Properties
A compound's utility is fundamentally defined by its physical and chemical properties. The data presented below has been aggregated from chemical supplier databases and computational models.
Identity and Nomenclature
| Property | Value | Reference(s) |
| CAS Number | 84227-68-9 | [1][4] |
| IUPAC Name | N-[[2-(aminomethyl)phenyl]methyl]-N-ethylethanamine | [4] |
| Common Synonyms | (2-Aminomethyl-benzyl)-diethyl-amine, N-[2-(Aminomethyl)benzyl]-N,N-diethylamine | [1][4][5] |
| Molecular Formula | C₁₂H₂₀N₂ | [1][4] |
| Molecular Weight | 192.30 g/mol | [4][6] |
| SMILES | CCN(CC)Cc1ccccc1CN | [1] |
| InChI | InChI=1/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3 | [1] |
Core Physical Data
| Property | Value | Reference(s) |
| Boiling Point | 271.6 °C at 760 mmHg | [4] |
| Density | 0.966 g/cm³ | [4] |
| Flash Point | 111.5 °C | [4] |
| Refractive Index | 1.534 | [4] |
| LogP (octanol/water) | 2.68740 | [4] |
| Polar Surface Area | 29.26 Ų | [4] |
Structural and Stereoelectronic Features
The molecule's key feature is the ortho-disubstituted benzene ring. This fixed geometry brings the primary and tertiary amine functionalities into close proximity, which can influence their respective basicities and reactivity through steric hindrance and potential intramolecular hydrogen bonding between the primary amine's protons and the tertiary amine's lone pair.
Spectroscopic Characterization (Predictive Analysis)
While dedicated experimental spectra for this compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and established principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals are summarized below.
| Protons | Predicted δ (ppm) | Multiplicity | Notes |
| -CH₂-H (Ethyl) | ~1.0 - 1.2 | Triplet (t) | Coupled to the adjacent -CH₂- group. |
| -NH₂ (Primary Amine) | ~1.5 - 2.5 | Broad Singlet (br s) | Exchangeable with D₂O. Chemical shift is concentration-dependent.[7] |
| -CH₂ -CH₃ (Ethyl) | ~2.5 - 2.7 | Quartet (q) | Coupled to the adjacent -CH₃ group. |
| Ar-CH₂ -N(Et)₂ | ~3.5 - 3.7 | Singlet (s) | Benzylic protons adjacent to the tertiary amine. |
| Ar-CH₂ -NH₂ | ~3.8 - 4.0 | Singlet (s) | Benzylic protons adjacent to the primary amine. |
| Aromatic Protons (Ar-H ) | ~7.2 - 7.5 | Multiplet (m) | Complex pattern due to ortho-disubstitution. |
¹³C NMR Spectroscopy
| Carbon Atoms | Predicted δ (ppm) | Notes |
| -C H₃ (Ethyl) | ~12 - 15 | Aliphatic carbon. |
| -C H₂-CH₃ (Ethyl) | ~47 - 50 | Aliphatic carbon attached to nitrogen.[7] |
| Ar-C H₂-NH₂ | ~45 - 48 | Benzylic carbon deshielded by nitrogen. |
| Ar-C H₂-N(Et)₂ | ~58 - 62 | Benzylic carbon deshielded by nitrogen. |
| Aromatic Carbons (Ar-C ) | ~125 - 130 | Unsubstituted aromatic carbons. |
| Aromatic Carbons (Ar-C -CH₂) | ~135 - 140 | Quaternary aromatic carbons attached to the side chains. |
Infrared (IR) Spectroscopy
The IR spectrum should clearly show features of both primary and tertiary amines.
| Vibration | Predicted Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Primary Amine) | 3300 - 3400 (two bands) | Asymmetric and symmetric stretching modes, characteristic of -NH₂.[8][9] |
| C(sp³)-H Stretch | 2850 - 3000 | Aliphatic C-H bonds in ethyl and benzylic groups. |
| N-H Bend (Scissoring) | 1580 - 1650 | Characteristic for primary amines.[8] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring vibrations. |
| C-N Stretch (Aromatic-CH₂-N) | 1250 - 1335 | Stretch associated with the aromatic amine component.[8] |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Stretch associated with the diethylamino group.[8] |
| N-H Wag | 665 - 910 (broad) | Out-of-plane bending of the primary amine.[8] |
Mass Spectrometry
Based on the "Nitrogen Rule," the compound has an even number of nitrogen atoms, consistent with its even nominal molecular weight of 192. The fragmentation pattern is expected to be dominated by cleavage alpha to the nitrogen atoms and benzylic cleavage.
-
Molecular Ion (M⁺): m/z = 192
-
Key Fragments:
-
m/z = 177: Loss of a methyl radical (•CH₃) from an ethyl group.
-
m/z = 162: Loss of an ethyl radical (•CH₂CH₃).
-
m/z = 120: Benzylic cleavage to lose the •CH₂NH₂ group, forming the [C₆H₄CH₂N(Et)₂]⁺ ion.
-
m/z = 91: Formation of the tropylium ion [C₇H₇]⁺, a classic fragment for benzyl-containing compounds.[10]
-
m/z = 86: Alpha cleavage to form the [CH₂=N(Et)₂]⁺ ion.
-
Synthesis and Reactivity
Proposed Synthetic Pathway
A robust synthesis can be envisioned starting from commercially available 2-cyanobenzyl bromide. This pathway involves nucleophilic substitution followed by reduction of the nitrile group.
Expertise & Experience: This route is chosen for its high-yielding and well-documented reaction types. The use of lithium aluminum hydride (LAH) is a standard and powerful method for nitrile reduction that is unlikely to affect the other functional groups under anhydrous conditions. The initial Sₙ2 reaction is efficient due to the reactive nature of the benzylic bromide.
Protocol:
-
Step 1: Synthesis of 2-(Diethylaminomethyl)benzonitrile.
-
To a stirred solution of diethylamine (2.2 equivalents) in anhydrous acetonitrile (MeCN) at 0 °C under a nitrogen atmosphere, add 2-cyanobenzyl bromide (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Reduction to N-[2-(Aminomethyl)benzyl]-N,N-diethylamine.
-
Trustworthiness: This step requires rigorous anhydrous conditions. All glassware must be oven-dried, and the solvent (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Prepare a suspension of lithium aluminum hydride (LAH) (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.
-
Add a solution of 2-(diethylaminomethyl)benzonitrile (1.0 equivalent) in anhydrous THF dropwise to the LAH suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LAH used in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the title compound. Further purification can be achieved by distillation under reduced pressure.
-
Workflow for Proposed Synthesis
Chemical Reactivity
-
Primary Amine: This site is the more reactive nucleophile. It will readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form Schiff bases (imines) which can be subsequently reduced, and can be selectively alkylated under controlled conditions.
-
Tertiary Amine: This site is primarily a Brønsted-Lowry base. It will be protonated in the presence of acid to form an ammonium salt. It can also act as a Lewis base, coordinating to metal centers.
-
Bidentate Ligand: The ortho-arrangement of the two nitrogen atoms makes the compound an excellent candidate for a bidentate "pincer" ligand, capable of forming a stable five-membered chelate ring with a metal ion. This property is highly valuable in the design of catalysts and metal-organic frameworks.
Applications in Research and Drug Development
Scaffold for Medicinal Chemistry
The title compound is a valuable scaffold for building combinatorial libraries. The primary amine can be functionalized with a wide variety of substituents, while the tertiary amine can serve to modulate aqueous solubility and basicity, properties that are critical for pharmacokinetic profiles. Its structural relationship to neurotransmitters suggests it could be a starting point for developing agents targeting the central nervous system.[1]
Ligand in Coordination Chemistry
The ability to form stable chelate complexes makes this compound a promising ligand for transition metal catalysis. The steric bulk provided by the diethyl groups can be used to influence the stereoselectivity of catalytic reactions, while the overall electronic properties can be tuned by modification of the aromatic ring.
Safety and Handling
Hazard Identification
As a member of the amine family, the title compound should be treated as a hazardous substance.
-
Toxicity: Likely to be harmful if swallowed (corresponds to Risk Statement R22).[5]
-
Irritation: Expected to be an irritant to the skin, eyes, and respiratory system (corresponds to Hazard Code Xi).[1][5] Amines can cause severe skin burns and eye damage.[11]
-
Handling: Standard precautions for handling amines, including the use of a chemical fume hood, are mandatory.[1][11]
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is required.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from strong oxidizing agents and acids.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
N-[2-(Aminomethyl)benzyl]-N,N-diethylamine is a compound with significant untapped potential. Its unique bifunctional nature, combining a reactive primary amine with a basic tertiary amine in a sterically defined ortho-benzyl arrangement, makes it a highly attractive building block for complex molecular architectures. The predictive spectroscopic data and proposed synthetic route provided in this guide offer a solid foundation for researchers to begin exploring its utility in medicinal chemistry, organic synthesis, and materials science. Adherence to stringent safety protocols is paramount when handling this reactive and potentially hazardous compound.
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